Cas no 1473446-63-7 (Difluoro-pyridin-4-yl-acetic acid)

Difluoro-pyridin-4-yl-acetic acid is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorinated pyridine ring and an acetic acid moiety, enhances reactivity and bioavailability, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms improves metabolic stability and binding affinity in target molecules. This compound is particularly useful in the development of bioactive compounds, including enzyme inhibitors and receptor modulators. Its high purity and consistent performance ensure reliable results in complex synthetic pathways. Researchers favor it for its versatility in constructing heterocyclic frameworks with precision.
Difluoro-pyridin-4-yl-acetic acid structure
1473446-63-7 structure
Product name:Difluoro-pyridin-4-yl-acetic acid
CAS No:1473446-63-7
MF:C8H7F2NO2
Molecular Weight:187.14
CID:5295967

Difluoro-pyridin-4-yl-acetic acid 化学的及び物理的性質

名前と識別子

    • 4-Pyridinepropanoic acid, α,α-difluoro-
    • 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid
    • Difluoro-pyridin-4-yl-acetic acid
    • インチ: 1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-1-3-11-4-2-6/h1-4H,5H2,(H,12,13)
    • InChIKey: QGIVQSPZFVSHTP-UHFFFAOYSA-N
    • SMILES: C(C1=CC=NC=C1)C(F)(F)C(=O)O

Difluoro-pyridin-4-yl-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-789673-0.1g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
0.1g
$867.0 2024-05-22
Enamine
EN300-789673-1.0g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
1.0g
$986.0 2024-05-22
Enamine
EN300-789673-5.0g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
5.0g
$2858.0 2024-05-22
Enamine
EN300-789673-0.05g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
0.05g
$827.0 2024-05-22
Enamine
EN300-789673-0.25g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
0.25g
$906.0 2024-05-22
Enamine
EN300-789673-2.5g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
2.5g
$1931.0 2024-05-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01089301-1g
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
1g
¥7441.0 2023-04-01
Enamine
EN300-789673-0.5g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
0.5g
$946.0 2024-05-22
Enamine
EN300-789673-10.0g
2,2-difluoro-3-(pyridin-4-yl)propanoic acid
1473446-63-7 95%
10.0g
$4236.0 2024-05-22

Difluoro-pyridin-4-yl-acetic acid 関連文献

Difluoro-pyridin-4-yl-acetic acidに関する追加情報

Recent Advances in the Application of Difluoro-pyridin-4-yl-acetic Acid (CAS: 1473446-63-7) in Chemical Biology and Pharmaceutical Research

Difluoro-pyridin-4-yl-acetic acid (CAS: 1473446-63-7) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its utility as a versatile building block for the development of pharmaceuticals targeting a range of diseases, including cancer, infectious diseases, and neurological disorders. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.

One of the most significant developments in the use of Difluoro-pyridin-4-yl-acetic acid is its incorporation into kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. Researchers have successfully utilized this compound to design potent and selective kinase inhibitors, leveraging its unique electronic and steric properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Difluoro-pyridin-4-yl-acetic acid exhibited high affinity for specific kinase targets, with promising in vitro and in vivo activity against cancer cell lines.

In addition to its role in kinase inhibitor development, Difluoro-pyridin-4-yl-acetic acid has been explored as a precursor for the synthesis of fluorinated analogs of biologically active molecules. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Recent work has shown that the difluoropyridine moiety in this compound can be strategically modified to introduce fluorine atoms into target molecules, thereby improving their pharmacological profiles. A notable example includes the synthesis of fluorinated antiviral agents, where Difluoro-pyridin-4-yl-acetic acid served as a critical intermediate in the production of compounds with enhanced activity against RNA viruses.

The compound's utility extends beyond small-molecule drug development. In chemical biology, Difluoro-pyridin-4-yl-acetic acid has been employed as a tool for probing enzyme mechanisms and protein-ligand interactions. Its ability to act as a mimic of natural substrates makes it valuable for studying enzymatic reactions and identifying novel inhibitors. A recent study in ACS Chemical Biology utilized this compound to investigate the catalytic mechanism of a family of enzymes involved in post-translational modifications, shedding light on potential therapeutic targets for diseases such as fibrosis and inflammation.

Despite these promising applications, challenges remain in the scalable synthesis and optimization of Difluoro-pyridin-4-yl-acetic acid derivatives. Researchers are actively exploring innovative synthetic routes to improve yield and purity, as well as to expand the structural diversity of accessible analogs. Advances in flow chemistry and catalytic methods have shown particular promise in addressing these challenges, as highlighted in a 2023 publication in Organic Process Research & Development.

In conclusion, Difluoro-pyridin-4-yl-acetic acid (CAS: 1473446-63-7) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential to yield bioactive compounds, positions it as a valuable asset in drug discovery and development. Future research is expected to further elucidate its applications, particularly in the design of next-generation therapeutics with improved efficacy and safety profiles.

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